Formic acid;furan

Description

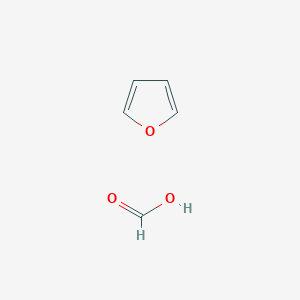

Structure

2D Structure

Properties

CAS No. |

916822-90-7 |

|---|---|

Molecular Formula |

C5H6O3 |

Molecular Weight |

114.10 g/mol |

IUPAC Name |

formic acid;furan |

InChI |

InChI=1S/C4H4O.CH2O2/c1-2-4-5-3-1;2-1-3/h1-4H;1H,(H,2,3) |

InChI Key |

VOZWCXPNEZWSAH-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC=C1.C(=O)O |

Origin of Product |

United States |

Fundamental Intermolecular Interactions Between Furan and Formic Acid

Theoretical and Computational Characterization of Furan-Formic Acid Adducts

Theoretical and computational methods are powerful tools for elucidating the nature of intermolecular forces and predicting the structures and energetics of molecular complexes.

Ab initio and Density Functional Theory (DFT) calculations have been extensively employed to investigate the formation of dimers between furan (B31954) and formic acid. nih.govacs.org These studies have identified multiple stable dimer configurations, with binding energies ranging from -0.82 to -3.91 kcal/mol, as determined by MP2/6-311++G(d,p) calculations with corrections for zero-point energy (ZPE) and basis set superposition error (BSSE). nih.govacs.org The most stable dimer identified is a major product of aggregation, a finding supported by matrix isolation infrared spectroscopy. nih.govacs.org

Recent investigations using pulsed-jet Fourier transform microwave spectroscopy combined with quantum chemical computations have further corroborated these findings, identifying the lowest energy isomer of the furan-formic acid complex. researchgate.netnih.gov These combined experimental and theoretical approaches provide a detailed picture of the preferred geometric arrangement of the dimer. researchgate.netnih.gov

The stability of the furan-formic acid complexes arises from a combination of hydrogen bonding and other noncovalent interactions. nih.govacs.org These interactions dictate the geometry and strength of the binding between the two molecules.

The primary interaction stabilizing the most stable conformer of the furan-formic acid complex is a conventional O–H···O hydrogen bond. researchgate.netnih.govacs.org In this arrangement, the hydroxyl group of formic acid acts as a hydrogen bond donor to the oxygen atom of the furan ring. aip.org This interaction is considered relatively strong. researchgate.netnih.gov

In addition to the primary O–H···O bond, a weaker C–H···O hydrogen bond has been identified, where a hydrogen atom from the furan ring interacts with the carbonyl oxygen of formic acid. researchgate.netnih.govacs.org Other potential hydrogen bonding interactions, such as C=O···H and H–O···H, have also been considered in theoretical models. nih.govacs.org

Theoretical studies have also explored the possibility of O–H···π and C–H···π interactions, where the hydroxyl or formyl hydrogen of formic acid interacts with the π-electron system of the furan ring. nih.govacs.org While the preferred conformation is dominated by the O–H···O hydrogen bond, these π-interactions are crucial in other, less stable, conformations of the furan-formic acid dimer and are the primary interactions in similar complexes, such as thiophene-formic acid. researchgate.netnih.gov

The nature of these interactions has been further elucidated by Symmetry-Adapted Perturbation Theory (SAPT) analysis, which reveals that electrostatic forces are the dominant stabilizing component in the furan-formic acid complex. researchgate.netnih.govacs.org Natural Bond Orbital (NBO) analysis confirms the strength of the O–H···O interaction, estimating it to be about twice as strong as the O–H···π interaction found in the thiophene-formic acid complex. researchgate.netnih.gov NBO analysis of the furan-formic acid complex shows that the LP(O) → σ*(O–H) interaction, representing the donation from the furan oxygen lone pair to the antibonding orbital of the formic acid O-H bond, is the most significant stabilizing contributor with an energy of 38.2 kJ mol⁻¹. acs.org A weaker secondary interaction between the lone pair of the carbonyl oxygen and a C-H antibonding orbital contributes 4.3 kJ mol⁻¹. acs.org

Computational studies have identified a complex energetic landscape for the furan-formic acid system, with at least nine distinct minima corresponding to different dimer conformations. nih.govacs.org These structures are characterized by the various binding motifs described above. The global minimum, and thus the most stable conformation, is the planar structure stabilized by the strong O–H···O and weaker C–H···O hydrogen bonds. researchgate.netnih.gov The total interaction energies calculated at the SAPT2+(3)δMP2/aug-cc-pVTZ level for the most stable furan-formic acid complex is -30.7 kJ mol⁻¹. acs.org

The relative energies of the different conformers determine their populations at a given temperature. The identification of the most stable isomer through a combination of spectroscopy and computation provides a crucial benchmark for understanding the dominant intermolecular forces at play. researchgate.netnih.gov

The accuracy of theoretical predictions for noncovalent interactions is highly dependent on the chosen computational method and basis set. For the furan-formic acid system, various basis sets, including Pople's and Dunning's double and triple-zeta basis sets, have been used to assess this dependence. nih.govacs.org

It has been shown that the inclusion of diffuse functions and polarization functions is important for accurately describing the hydrogen bonding and other weak interactions. The Basis Set Superposition Error (BSSE) is a significant factor in these calculations and is often corrected for using the counterpoise method. nih.govacs.org For instance, geometry optimizations of all furan-formic acid dimers have been performed at the MP2/6-31G(d,p) level of theory including BSSE corrections. nih.govacs.org The choice of basis set can influence the calculated interaction energies and even the predicted geometries of the complexes. For example, studies on similar noncovalently bound systems have shown that while most levels of theory can provide reasonable estimates of binding energies for hydrogen-bonded systems, the BSSE can be substantial with smaller basis sets, affecting the reliability of the results. acs.org

Identification and Classification of Binding Motifs

Spectroscopic Elucidation of Furan-Formic Acid Aggregates

Experimental techniques provide the necessary data to confirm the theoretical predictions and offer a detailed view of the furan-formic acid complex's structure and vibrational dynamics.

Matrix Isolation Infrared Spectroscopy of Formic Acid-Furan Systems

Matrix isolation infrared (IR) spectroscopy is a powerful method for studying weakly bound complexes. By co-depositing a mixture of formic acid and furan with an excess of an inert gas, such as argon, at very low temperatures, individual complexes can be trapped and their vibrational spectra recorded. nih.govacs.orgruhr-uni-bochum.de

In studies of the furan-formic acid system, the IR spectrum of the aggregates was obtained and compared with the calculated IR spectra for the various theoretically predicted dimer structures. nih.govacs.org This comparison allowed for the identification of the most stable furan-formic acid dimer as the primary product formed during the aggregation process. nih.govacs.org The experimentally observed vibrational frequencies correspond well with those calculated for the most stable theoretically predicted structure, providing strong evidence for its formation.

Rotational Spectroscopy and Microwave Techniques for Structural Determination

Pulsed-jet Fourier transform microwave (FTMW) spectroscopy offers high-resolution data that can be used to determine the precise three-dimensional structure of molecular complexes in the gas phase. nih.govacs.orgresearchgate.net This technique has been instrumental in characterizing the geometry of the furan-formic acid dimer.

For the furan-formic acid complex, the rotational spectra of the lowest energy isomer were detected and assigned. nih.govacs.orgresearchgate.net The analysis of these spectra yielded experimental rotational constants for the parent molecule and its isotopologues, such as the one containing deuterated formic acid (HCOOD). acs.org These constants are directly related to the moments of inertia of the complex, which in turn depend on the arrangement of the atoms.

The experimentally determined rotational constants for the most stable conformer of the furan-formic acid complex are presented in the table below.

| Parameter | Experimental Value (MHz) |

| A | 4429.6642(15) |

| B | 1489.1555(6) |

| C | 1116.5910(5) |

Table 1: Experimental Rotational Constants for the Furan-Formic Acid Complex. Data sourced from Yang et al. (2022).

These experimental results provide the definitive structural parameters of the complex, confirming the planar arrangement stabilized by the O-H···O and C-H···O hydrogen bonds. nih.govacs.orgresearchgate.net

Correlation between Experimental Spectroscopic Data and Theoretical Predictions

A cornerstone of modern chemical physics is the synergy between experimental measurements and theoretical computations. In the case of the furan-formic acid complex, there is excellent agreement between the data obtained from spectroscopic methods and the structures predicted by ab initio and density functional theory (DFT) calculations. nih.govacs.orgresearchgate.net

The rotational constants calculated from the theoretically optimized geometry of the most stable dimer show a very close match to the experimental values obtained from FTMW spectroscopy. This strong correlation validates the theoretical models and confirms that the identified structure is indeed the one present in the gas-phase experiments.

The table below compares the experimental rotational constants with those predicted by theoretical calculations at the B3LYP-D3(BJ)/def2-TZVP level of theory.

| Constant | Experimental (MHz) | Theoretical (MHz) |

| A | 4429.6642(15) | 4443.7 |

| B | 1489.1555(6) | 1490.4 |

| C | 1116.5910(5) | 1116.8 |

Table 2: Comparison of Experimental and Theoretical Rotational Constants for the Furan-Formic Acid Complex. Data sourced from Yang et al. (2022).

Furthermore, natural bond orbital (NBO) analysis, a theoretical method, was used to probe the electronic interactions responsible for the bonding. acs.orgresearchgate.net The NBO analysis confirmed the experimental observation that the O-H···O interaction is significantly stronger than other potential interactions, such as an O-H···π bond. acs.orgresearchgate.net The combination of matrix isolation IR, rotational spectroscopy, and high-level theoretical calculations provides a comprehensive and consistent picture of the furan-formic acid complex, highlighting the power of a multi-faceted approach to understanding intermolecular forces.

Mechanistic Pathways in Formic Acid Mediated Furanic Transformations

Kinetics and Mechanisms of Furfural (B47365) Decomposition and Conversions in Acidic Media

Furfural, a key platform chemical derived from the dehydration of pentose sugars found in hemicellulose, is susceptible to degradation under the same acidic conditions used for its production. researchgate.net Formic acid is often present in these systems, either as a catalyst for biomass hydrolysis or as a product of furanic compound degradation. researchgate.netresearchgate.net Understanding the kinetics and mechanisms of furfural's behavior in formic acid is crucial for optimizing its production and subsequent valorization.

The degradation of furfural in a formic acid medium is a complex process influenced by temperature, furfural concentration, and the concentration of the formic acid catalyst. researchgate.netrsc.org Studies conducted in batch reactors at temperatures ranging from 160 to 200°C have shown that formic acid catalyzes the degradation of furfural. researchgate.netrsc.org The presence of formic acid can lead to a decrease in the amount of furfural, particularly at higher temperatures, due to increased degradation and polymerization reactions. researchgate.net

In formic acid media, furfural undergoes two primary competing degradation mechanisms. researchgate.net The selectivity towards formic acid as a degradation product is dependent on reaction conditions such as temperature, initial furfural concentration, and the presence of an acid catalyst. researchgate.net

A proposed kinetic model for furfural degradation in formic acid is presented below. The model considers both an uncatalyzed pathway (k1) and an acid-catalyzed pathway (k2).

Table 1: Proposed Kinetic Model for Furfural Degradation

| Reaction Pathway | Rate Equation | Description |

|---|---|---|

| Uncatalyzed Degradation | r1 = k1 * [Furfural]^a | Represents the degradation of furfural without direct involvement of the acid catalyst. |

| Acid-Catalyzed Degradation | r2 = k2 * [Formic Acid]^b * [Furfural]^c | Represents the degradation pathway that is catalyzed by the presence of formic acid. |

Note: The exponents a, b, and c represent the reaction orders with respect to each component and are determined experimentally.

Oxidative Pathways of Furan (B31954) Derivatives to Organic Acids

The oxidation of furan derivatives, particularly furfural, represents a valuable pathway for the synthesis of various organic acids. organicreactions.org Complete oxidative degradation of the furan ring can yield carboxylic acids, making the furan structure a useful synthetic precursor. organicreactions.org

A highly efficient method for the synthesis of maleic acid from renewable furfural involves its oxidation using hydrogen peroxide (H₂O₂) as the oxidant in a formic acid solvent. researchgate.netrsc.org This system is notable for its simplicity and high yields, achieving up to 95% maleic acid under mild conditions. researchgate.netrsc.org The reaction mechanism has been investigated through density functional theory (DFT), revealing a complex, multi-step process. researchgate.networldscientific.com

Throughout the transformation, the hydrogen atom acts as a shuttle in most of the elementary reaction steps. researchgate.networldscientific.com Thermochemical data indicate that the maximum energy barrier for the conversion is 39.83 kcal/mol at 378.15 K. researchgate.networldscientific.com This process provides a promising route for producing valuable chemicals like maleic acid from biomass-derived resources. rsc.org Under similar conditions, 5-hydroxymethylfurfural (B1680220) (HMF) can also be oxidized to maleic acid with high yields (89%). rsc.org

Table 2: Optimized Conditions for Furfural Oxidation to Maleic Acid

| Parameter | Value | Reference |

|---|---|---|

| Oxidant | Hydrogen Peroxide (H₂O₂) | rsc.org |

| Solvent | Formic Acid | rsc.org |

| Temperature | 60 °C | nih.gov |

| H₂O₂/Furfural Molar Ratio | 6 | nih.gov |

| Reaction Time | 4 hours | nih.gov |

The mechanistic pathway for the oxidation of furfural to maleic acid in the formic acid-hydrogen peroxide system involves key steps characteristic of Baeyer-Villiger oxidation and rearrangement. researchgate.networldscientific.com Theoretical studies have confirmed the presence of these steps during the reaction process, which occur prior to the opening of the furan ring. researchgate.networldscientific.com

The Baeyer-Villiger oxidation is a well-established reaction in organic chemistry where a ketone is converted to an ester, or a cyclic ketone to a lactone, using a peroxyacid or hydrogen peroxide. In the context of furfural oxidation, this type of mechanism is initiated on the furan ring. nih.govacs.org The formation of intermediate products such as 5-hydroxy-2(5H)-furanone is considered evidence for a reaction mechanism that commences with a Baeyer-Villiger oxidation. nih.govacs.org Following the initial oxidation and rearrangement, the furan ring is opened, leading to the formation of maleic acid. researchgate.networldscientific.com

Mechanistic Studies of Furfural Oxidation to Maleic Acid in Formic Acid-Hydrogen Peroxide Systems

Identification of Key Intermediates and Transition States

In acid-catalyzed transformations of furans, the reaction pathway is dictated by a series of transient species. Under general Brønsted acid conditions, the initial step involves the protonation of the furan ring. The resulting cationic species is a key intermediate. Following protonation, a nucleophilic attack by a solvent molecule, such as water, leads to the formation of hydroxylated intermediates like 2,5-dihydro-2-furanol or 2,3-dihydro-3-furanol researchgate.net. Further protonation of these furanols on the ring oxygen atom precedes the cleavage of the ring researchgate.net. In Brønsted acid-catalyzed reductions, an oxocarbenium cation has been identified as a critical intermediate, which is subsequently attacked by a hydride source.

Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in mapping the potential energy surfaces of these reactions. For the related transformation of furfural to maleic acid in a formic acid/hydrogen peroxide system, DFT calculations have identified numerous intermediates and their corresponding transition states worldscientific.comresearchgate.net. The reaction proceeds through a Baeyer–Villiger oxidation and subsequent rearrangement, with calculated energy barriers for each step. The maximum energy barrier identified in this complex transformation was 39.83 kcal/mol at 378.15 K, highlighting the significant energy requirements for certain steps in the pathway worldscientific.com. These computational models provide a detailed roadmap of the reaction, identifying the specific structures of transition states that connect the stable intermediates along the reaction coordinate.

DFT Investigations of Hydrogen Atom Shuttling and Energy Barriers in Oxidation Reactions

Density Functional Theory (DFT) has provided profound insights into the role of formic acid not merely as a proton source but as an active participant in redox reactions involving furanic compounds. A key mechanistic feature revealed in the oxidation of furfural to maleic acid using hydrogen peroxide in a formic acid medium is the function of a hydrogen atom as a "shuttle" worldscientific.comresearchgate.net. DFT calculations demonstrate that a hydrogen atom facilitates most of the elementary reaction steps, lowering the activation energy barriers for transformations worldscientific.com. This shuttling mechanism is crucial for the complex series of events, including Baeyer–Villiger oxidation and rearrangement, that lead to the opening of the furan ring worldscientific.comresearchgate.net.

The energy barriers associated with these oxidation pathways are critical determinants of reaction feasibility and rate. For the formic acid-mediated oxidation of furfural, DFT calculations have mapped out the free energy profiles for various proposed routes worldscientific.com. These calculations help identify the rate-determining step and quantify the energy required to overcome it. For instance, in the electrochemical oxidation of formic acid itself, DFT reveals that incorporating palladium into a catalyst structure can effectively lower the energy barrier for the rate-determining C-H bond cleavage researchgate.net. Similar principles apply to the oxidation of furans, where the catalyst and solvent environment, including formic acid, modulate the electronic structure of intermediates and transition states to alter the energy barriers of key steps like O-H or C-H bond cleavage mdpi.com.

Below is a data table summarizing computed energy barriers for elementary steps in the formic acid oxidation reaction (FAOR) on a Ru/g-CN catalyst, illustrating the type of data generated from DFT investigations.

| Elementary Step | Description | Energy Barrier (eV) |

|---|---|---|

| HCOOH* → HCOO* + H | O–H bond splitting | 0.04 |

| HCOO → HCOO' | Intermediate rotation | 0.71 |

| HCOO' → CO₂* | C-H bond splitting and CO₂ formation | 0.89 |

Data sourced from DFT computations on a Ru/g-CN catalyst system mdpi.com.

Furan Ring-Opening Mechanisms Induced by Acid Catalysis

The stability of the furan ring is compromised in acidic environments, leading to ring-opening reactions that are fundamental to the degradation and valorization of biomass-derived furanics. The mechanism is initiated by the protonation of the furan molecule, a step that activates the ring towards subsequent reactions.

Protonation Site Selectivity and Energetics of Furan Ring Opening

The initial step in the acid-catalyzed ring opening of furan is the protonation of the aromatic ring. Computational studies have investigated the selectivity and energetics of this crucial step. Protonation can occur at two distinct positions: the Cα position (carbons adjacent to the oxygen) or the Cβ position (carbons further from the oxygen).

| Protonation Site | Relative Activation Energy Barrier | Reference |

|---|---|---|

| Cα Position | Baseline | researchgate.net |

| Cβ Position | + ~7 kcal/mol | researchgate.net |

Formation of Linear Carbonyl Compounds from Furan Ring Cleavage

Following protonation at the Cα position and nucleophilic attack by water to form furanol intermediates, a subsequent protonation at the ring oxygen triggers the cleavage of the C-O bond. This ring-opening event results in the formation of unsaturated, linear dicarbonyl or hydroxycarbonyl compounds.

A primary product identified from the acid-catalyzed ring opening of unsubstituted furan in an aqueous solution is 4-hydroxy-2-butenal researchgate.net. This transformation effectively converts the cyclic ether into a linear C4 compound containing both aldehyde and alcohol functionalities. The hydrolysis of furan and its derivatives is a well-established synthetic route to produce various 1,4-dicarbonyl compounds . In the context of biomass conversion, the ring opening of furfuryl alcohol during its acid-catalyzed polymerization can yield levulinic acid or its corresponding esters nih.gov. These linear compounds are valuable platform chemicals for the synthesis of other chemicals and materials.

Influence of Anionic Species on Ring-Opening Reaction Rates

While acid catalysis is defined by the action of the proton (H+), research indicates that the associated anion can also play a significant role in the kinetics and product distribution of furanic decomposition. In studies on the acid-catalyzed decomposition of 2-hydroxyacetyl furan, notable differences in reaction rates and product compositions were observed when using hydrochloric acid (HCl) versus sulfuric acid (H₂SO₄). Given that both are strong acids providing similar proton concentrations, the results strongly suggest that the anion (Cl⁻ vs. HSO₄⁻/SO₄²⁻) plays an important role in the reaction mechanism. This "anion effect" has also been reported for the decomposition of furfural.

Computational Dynamics Simulations of Furan Decomposition in Aqueous Acidic Solutions

To capture the dynamic and complex environment of furan decomposition in an aqueous acidic solution, advanced computational methods are employed. Ab initio molecular dynamics simulations, specifically the density functional Car–Parrinello molecular dynamics (CPMD) method combined with metadynamics, have been utilized to model the reaction mechanism and energetics researchgate.net.

These simulations explicitly account for the dynamic effects of the solvent (water molecules) and the diffusion of the acidic proton. The CPMD simulations confirmed that the rate-limiting step is the transfer of a proton from the aqueous medium to the furan ring researchgate.net. The simulations further detailed the subsequent steps, including the nucleophilic attack by a water molecule on the protonated furan to form 2,5-dihydro-2-furanol or 2,3-dihydro-3-furanol. Finally, the model shows that another protonation event on the ring oxygen of these furanol intermediates initiates the C-O bond scission, leading to the ring opening and formation of 4-hydroxy-2-butenal researchgate.net. These dynamic simulations provide a molecular-level movie of the reaction, offering insights that are inaccessible through static calculations alone and confirming the mechanistic steps involved in furan decomposition.

Formic Acid Generation during Furanic Compound Degradation and Pyrolysis

Formic acid is a significant product derived from the chemical transformation of furanic compounds, which are themselves key intermediates in biomass conversion processes. The generation of formic acid occurs through various mechanistic pathways, notably during the degradation of certain furanic precursors like ascorbic acid and through the pyrolysis of biomass components such as monosaccharides. Understanding these pathways is crucial for optimizing the production of formic acid as a valuable platform chemical from renewable resources.

Elucidation of Formic Acid Formation from Ascorbic Acid Degradation

The degradation of L-ascorbic acid (Vitamin C) is a complex process influenced by factors such as temperature, pH, and the presence of oxygen. This process can lead to the formation of various smaller molecules, including formic acid. The primary mechanistic steps involve oxidation and subsequent cleavage of the carbon skeleton.

The initial step in the degradation is the oxidation of L-ascorbic acid to dehydroascorbic acid (DHA). This transformation is reversible and is a key part of the antioxidant function of Vitamin C. nih.govchemistryviews.org However, under conditions that favor degradation, DHA undergoes an irreversible hydrolysis of its lactone ring to form 2,3-diketogulonic acid (DKG). nih.govchemistryviews.orgnih.gov

The formation of formic acid proceeds from the subsequent breakdown of DKG and its downstream products. The degradation pathways involve a series of oxidative fragmentation and cleavage reactions:

Oxidative α-fragmentation and β-cleavage: These reactions are significant in the Maillard degradation pathways of ascorbic acid and are responsible for the cleavage of carbon-carbon bonds, leading to the formation of various carbonyl compounds and carboxylic acids. researchgate.net

Decarboxylation: The unstable intermediates formed during the degradation of DKG can undergo decarboxylation, releasing carbon dioxide and forming smaller C5 compounds. For instance, the oxidation of DKG can yield CO2 and a C5 oxo-pentonate.

Further Oxidation: Intermediates such as L-threonic acid and oxalic acid have been identified as degradation products. wikipedia.orgddugu.ac.in The oxidative cleavage of the carbon backbone at different positions can lead to the formation of these smaller acids. It is through the continued oxidation and fragmentation of these intermediates that the single-carbon formic acid molecule is ultimately produced.

Pathways for Formic Acid Production during Biomass Pyrolysis (e.g., α-D-Galactose)

Pyrolysis is a thermochemical process that decomposes biomass in the absence of oxygen, producing bio-oil, biochar, and syngas. Formic acid is a common component of the bio-oil fraction, formed from the breakdown of carbohydrate polymers like cellulose (B213188) and hemicellulose into their constituent monosaccharides. The pyrolysis of α-D-Galactose, a C6 sugar and an epimer of glucose, serves as a model for understanding formic acid formation from hexoses.

The high-temperature conditions of pyrolysis initiate a cascade of complex reactions. The primary pathways for formic acid generation from galactose involve:

Ring-Opening: The cyclic structure of α-D-Galactose first opens to its acyclic aldehyde form.

Carbon-Carbon Bond Cleavage: The linear sugar molecule undergoes C-C bond scission through various mechanisms, including retro-aldol reactions and Grob fragmentation. researchgate.net These reactions break the six-carbon chain into smaller, highly reactive fragments.

Formation of Intermediates: Key intermediates formed from the fragmentation of hexoses include smaller aldehydes and ketones such as glycolaldehyde, glyceraldehyde, and dihydroxyacetone. Isotopic labeling studies on the pyrolysis of D-glucose have been instrumental in identifying the formation of these C1 and C2 carbonyl compounds. researchgate.net

Oxidation to Formic Acid: These smaller aldehydic intermediates are susceptible to further reaction and oxidation, even under pyrolytic conditions where oxygen is limited (oxygen can be sourced from the biomass itself). The aldehyde group of intermediates like glycolaldehyde can be oxidized to a carboxylic acid group, yielding formic acid and other small organic acids.

The catalytic oxidation of monosaccharides provides a related and more controlled method for formic acid production, often achieving high yields. Research has shown that various monosaccharides can be efficiently converted to formic acid using different catalytic systems.

| Substrate | Catalyst System | Temperature (°C) | Reaction Time (h) | Formic Acid Yield (%) |

|---|---|---|---|---|

| Glucose | Mn9Mo1OX@MWCNT / O2 | 140 | 6 | 58.8 |

| Fructose (B13574) | Mn9Mo1OX@MWCNT / O2 | 140 | 6 | 49.9 |

| Xylose | Mn9Mo1OX@MWCNT / O2 | 140 | 6 | 57.3 |

| Arabinose | Mn9Mo1OX@MWCNT / O2 | 140 | 6 | 56.8 |

| Glucose | Oxygen-deficient MnOx / O2 | 140 | 1 | 69.6 |

| Arabinose | Oxygen-deficient MnOx / O2 | 140 | 1 | 68.3 |

| Xylose | Oxygen-deficient MnOx / O2 | 140 | 1 | 66.8 |

| Fructose | Oxygen-deficient MnOx / O2 | 140 | 1 | 59.8 |

Catalytic Applications and Reaction Engineering in Formic Acid Furan Chemistry

Formic Acid as a Catalyst in Biomass-Derived Furanic Production

Formic acid serves as a crucial catalyst in the conversion of biomass into valuable furanic compounds. Its acidic nature facilitates key chemical transformations, while its organic properties can be advantageous in specific reactor configurations.

Formic acid plays a significant role as a Brønsted acid catalyst in the conversion of carbohydrates into furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF). nih.govresearchgate.net This process involves two main steps: the hydrolysis of polysaccharides (like cellulose (B213188) and hemicellulose) into monosaccharides, and the subsequent dehydration of these sugars into furanic compounds. mdpi.com

In the production of furfural from pentoses (like xylose), which are derived from hemicellulose, formic acid catalyzes the dehydration reaction. mdpi.comresearchgate.net Similarly, for the synthesis of HMF from hexoses (like fructose (B13574) and glucose), formic acid facilitates the removal of three water molecules. researchgate.net The conversion of glucose to HMF is generally more complex than that of fructose due to the stable ring structure of glucose. mdpi.com The reaction pathway often involves the isomerization of glucose to fructose, which then dehydrates to HMF. ncsu.edu

The catalytic activity of formic acid has been compared to that of mineral acids like sulfuric acid and phosphoric acid, with some studies indicating that formic acid can be more effective in certain systems due to the potential for adverse side reactions with strong mineral acids. mdpi.com However, the rehydration of HMF to levulinic acid and formic acid is a common side reaction, particularly in aqueous media at elevated temperatures. ncsu.edunih.gov

To overcome the challenges of side reactions and improve the yield of furanic compounds, biphasic reaction systems are often employed. These systems typically consist of an aqueous phase, where the acid-catalyzed dehydration of carbohydrates occurs, and an organic phase that continuously extracts the furanic products as they are formed. This in-situ extraction minimizes the degradation of furfural and HMF into byproducts like levulinic acid and humins. mdpi.com

Formic acid has been successfully used as a catalyst in such biphasic systems. For instance, in a water-tetrahydrofuran (THF)-NaCl biphasic system, formic acid acted as the catalyst for hydrolysis and dehydration, while THF served to protect the newly formed furfurals. mdpi.com In another study, a water/butanol biphasic system using formic acid as a catalyst for fructose dehydration achieved a high HMF yield. researchgate.net The addition of formic acid in these systems has been shown to enhance the conversion of sugars to HMF with high yields by limiting the rehydration side reactions. researchgate.net

Research has demonstrated the effectiveness of formic acid in these systems. For example, in a water/n-butanol mixture at 170°C, a 98% conversion of fructose with a 69% yield of HMF was achieved. researchgate.net Another study reported an HMF yield of 68% at 170°C after 70 minutes in a biphasic system with formic acid. researchgate.net

Table 1: Effect of Formic Acid in Biphasic Systems for HMF Production from Fructose

| Solvent System | Catalyst | Temperature (°C) | Time (min) | Fructose Conversion (%) | HMF Yield (%) |

|---|---|---|---|---|---|

| Aqueous/Butanol | Formic Acid | 170 | 70 | 98.3 | 69.2 researchgate.net |

| Water/n-Butanol | Formic Acid | 170 | - | 98 | 69 researchgate.net |

| Biphasic System | Formic Acid | 170 | 70 | - | 68 researchgate.net |

Formic acid is also utilized in the fractionation of lignocellulosic biomass, specifically in the extraction of hemicellulose. This process, often part of a biorefinery concept, aims to separate the main components of biomass (cellulose, hemicellulose, and lignin) for their subsequent valorization. Formic acid solutions, sometimes in combination with other reagents like hydrogen peroxide, can effectively remove lignin (B12514952) and hydrolyze hemicellulose into its constituent sugars. ul.ie

The resulting hemicellulose-rich liquor, containing pentoses like xylose and arabinose, can then be directly converted into furfural using formic acid as a catalyst. ul.ie Studies have shown that high temperatures favor the formation of furfural from xylose and arabinose in the presence of formic acid. ul.ie This integrated approach allows for the valorization of the hemicellulose fraction of biomass into valuable platform chemicals.

Furthermore, formic acid can be used to catalyze the conversion of various saccharides obtained from biomass into other valuable chemicals. For instance, the dehydration of glucose in the presence of formic acid can lead to the formation of HMF, which can be further converted to levulinic acid. ul.ie

Formic Acid as a Hydrogen Donor in Catalytic Transfer Hydrogenation (CTH) of Furanics

Formic acid is a promising liquid organic hydrogen donor for the catalytic transfer hydrogenation (CTH) of furanic compounds. researchgate.net This method offers a potential alternative to the use of high-pressure molecular hydrogen (H₂), which can be costly and hazardous to handle. acs.org In CTH, formic acid decomposes to provide the hydrogen necessary for the reduction of functional groups.

The aldehyde and ketone functionalities present in furanic compounds like furfural and HMF can be selectively reduced to their corresponding alcohols using formic acid as a hydrogen donor in the presence of a suitable catalyst. This transformation is a key step in the production of various bio-based chemicals and fuels.

For example, the reduction of HMF to 2,5-furandimethanol (B16202) (FDM), a valuable monomer for polyester (B1180765) synthesis, can be achieved through CTH with formic acid. Research has explored various heterogeneous catalysts for this reaction. One study utilized a Cu/MOF-808 catalyst with formic acid as the hydrogen source, achieving a high selectivity and yield of FDM. mdpi.com The choice of solvent is also critical, as protic solvents can sometimes lead to undesirable side reactions like the polymerization of HMF. mdpi.com

Table 2: Catalytic Transfer Hydrogenation of HMF to FDM using Formic Acid

| Catalyst | Hydrogen Donor | Solvent | Temperature (°C) | Time (h) | FDM Selectivity (%) | FDM Yield (%) |

|---|---|---|---|---|---|---|

| Cu/MOF-808 | Formic Acid | 1,4-Dioxane (B91453) | 150 | 4 | 75.65 | 71 mdpi.com |

Another significant application of formic acid in CTH is the selective hydrogenolysis of HMF to 2,5-dimethylfuran (B142691) (DMF), a promising liquid biofuel with high energy density. This process involves both the reduction of the aldehyde group and the hydrogenolysis of the hydroxyl group of HMF.

A notable catalytic system for this transformation was proposed using formic acid as the hydrogen donor in the presence of a dual catalyst system, typically consisting of an acid (like sulfuric acid) and a hydrogenation catalyst (such as Pd/C). acs.org In this one-pot process, fructose can first be dehydrated to HMF, which is then subsequently hydrogenated to DMF. acs.org This integrated approach allows for the direct conversion of carbohydrates to a high-value biofuel. A study reported achieving a 51% DMF yield from fructose in a one-pot reaction using formic acid, sulfuric acid, and Pd/C in THF. acs.org

Table 3: One-Pot Synthesis of DMF from Fructose using Formic Acid

| Starting Material | Catalysts | Solvent | Temperature (°C) | Time (h) | DMF Yield (%) |

|---|---|---|---|---|---|

| Fructose | Formic Acid, H₂SO₄, Pd/C | THF | 150 (dehydration), 70 (hydrogenation) | 2 (dehydration), 15 (hydrogenation) | 51 acs.org |

Production of 2-Methylfuran (B129897) from Furfural via Formic Acid-Mediated Hydrogenation

The production of 2-methylfuran (2-MF) from furfural is a significant upgrading step in the valorization of biomass, as 2-MF is a valuable biofuel and chemical intermediate. mdpi.com Formic acid is an effective hydrogen donor for this catalytic transfer hydrogenation (CTH) process. researchgate.netdtu.dk The reaction typically proceeds via the initial hydrogenation of furfural to furfuryl alcohol (FOL), followed by the hydrogenolysis of the hydroxyl group to form 2-MF. dtu.dk

Synthesis of 2,5-Bis(hydroxymethyl)furan (BHMF)

2,5-Bis(hydroxymethyl)furan (BHMF) is a valuable diol derived from HMF that can be used as a monomer for the synthesis of bio-based polymers. researchgate.net The synthesis of BHMF from HMF can be achieved through catalytic transfer hydrogenation using formic acid as the hydrogen donor. ncsu.edu

In one reported method, a Pd/C catalyst was used with formic acid in refluxing tetrahydrofuran (B95107) (THF), resulting in a 94% yield of BHMF after 4 hours. ncsu.edu This approach is advantageous as it operates under mild conditions and can prevent the hydrogenation of the furan (B31954) ring. ncsu.edu More recently, copper catalysts supported on metal-organic frameworks (MOFs), such as Cu/MOF-808, have been developed for the conversion of HMF to BHMF. mdpi.com Using formic acid as the hydrogen donor and 1,4-dioxane as the solvent, a 71% yield and 75.65% selectivity for BHMF were achieved at 150°C after 4 hours. mdpi.com The use of an aprotic solvent like 1,4-dioxane is preferred as it minimizes the protonation of HMF by formic acid, which can lead to undesirable polymerization reactions. researchgate.netmdpi.com

Interactive Table: Synthesis of BHMF from HMF using Formic Acid

| Catalyst | Solvent | Yield (%) | Temperature (°C) | Time (h) | Reference |

| Pd/C | THF | 94 | Reflux | 4 | ncsu.edu |

| Cu/MOF-808 | 1,4-Dioxane | 71 | 150 | 4 | mdpi.com |

Formic Acid as a Reactive Solvent and Reagent in Furanic Transformations

Beyond its role as a hydrogen donor, formic acid can also function as a reactive solvent and a reagent in various furanic transformations, influencing reaction outcomes and enabling novel chemical pathways.

Solvent Effects on Reaction Selectivity and Efficiency

The choice of solvent is crucial in formic acid-mediated reactions of furanic compounds, as it can significantly impact selectivity and efficiency. Formic acid itself can act as a reactive solvent, dissolving carbohydrates and participating in the reaction to form intermediates like 5-(formyloxymethyl)furfural (FMF). acs.org This in-situ formation of a more reactive intermediate can facilitate subsequent reactions, such as Friedel-Crafts alkylation. acs.org

In Situ Generation of Reactive Species (e.g., Performic Acid) for Oxidation Reactions

Formic acid can be a precursor for the in-situ generation of more powerful reactive species, such as performic acid (PFA). Performic acid is a strong oxidizing agent that can be formed by the reaction of formic acid with hydrogen peroxide. unlp.edu.arconicet.gov.arresearchgate.netgoogle.com This in-situ generation is advantageous as performic acid is unstable and cannot be easily stored or transported. google.com

In the context of furan chemistry, the in-situ generation of performic acid can be utilized for selective oxidation reactions. For example, in the oxidation of HMF, a Baeyer-Villiger oxidation process can generate formic acid in situ, which then reacts with hydrogen peroxide to form performic acid. unlp.edu.ar This performic acid can then act as the active oxidizing agent, facilitating further transformations. unlp.edu.ar The use of a two-phase aqueous-organic system can help to stabilize the performic acid and improve its interaction with the substrate in the organic phase. unlp.edu.ar This approach allows for self-catalyzed oxidation processes, where a product of the reaction (formic acid) catalyzes the formation of the active oxidant. unlp.edu.ar

Multistep One-Pot Transformations Utilizing Formic Acid's Multifunctionality

Formic acid (FA) serves as a versatile and sustainable reagent in the catalytic conversion of furan derivatives, often participating in multiple roles within a single reaction vessel. Its ability to act as a hydrogen donor, an acid catalyst, and even a solvent enables the development of efficient one-pot transformations, streamlining processes and enhancing atom economy. rsc.orgfrontiersin.org These multistep reactions are central to biorefinery concepts, converting biomass-derived furans into a spectrum of value-added chemicals and fuel precursors. scispace.comresearchgate.net

One prominent example is the use of formic acid as a hydrogen source in catalytic transfer hydrogenation (CTH). rsc.org In these systems, formic acid decomposes to provide hydrogen in situ, circumventing the need for high-pressure gaseous hydrogen. researchgate.net This has been effectively applied to the conversion of furfural and 5-hydroxymethylfurfural (HMF). For instance, a one-pot transformation of lignocellulosic biomass into 2,5-dimethylfuran (DMF) was achieved using a multicomponent catalytic system that included N,N-dimethylacetamide methanesulfonate, Ru/C, and formic acid. frontiersin.orgnih.gov Similarly, researchers have developed a protocol for the direct, tunable reduction of furfural to 2-methyltetrahydrofuran (B130290) (MTHF), tetrahydrofurfuryl alcohol (THFA), and 2-methylfuran (2-MF) using a commercial Pd/Al₂O₃ catalyst with formic acid and sodium formate (B1220265) as the reductants. researchgate.net

Formic acid's role extends beyond reduction. It can act as a catalyst and an oxidant precursor in the selective oxidation of furfural. In a biphasic system, formic acid catalyzes the oxidation of furfural to produce 2(5H)-furanone, succinic acid (SA), and maleic acid (MA). rsc.org In this context, it is proposed that formic acid reacts with an oxidant like H₂O₂ to form the more potent performic acid, which then drives the oxidation of the furan ring. rsc.org In another metal-free system, using formic acid as the solvent and H₂O₂ as the oxidant, furfural was converted to maleic acid with an unprecedented yield of 95%. rsc.org

The hydroxyalkylation/alkylation (HAA) reaction of 2-methylfuran with furfural or HMF to produce C₁₅ and C₂₁ fuel precursors is another key one-pot process where formic acid demonstrates its multifunctionality. It acts as an acid catalyst to facilitate the condensation reaction. mdpi.com For example, the reaction between 2-methylfuran and furfural, catalyzed by formic acid, yielded 5,5’-(furan-2-ylmethylene)bis(2-methylfuran) with a high yield of 88.9%. mdpi.com This demonstrates formic acid's capacity to drive C-C bond formation, expanding the carbon chain length for fuel applications.

Furthermore, formic acid is itself a potential byproduct of furanic compound degradation, such as the conversion of HMF to levulinic acid. mdpi.comrsc.org Its presence in the reaction medium can be leveraged to drive subsequent desired transformations, embodying a circular chemistry approach. researchgate.net For instance, the acid-catalyzed dehydration of sugars to HMF can be enhanced by the presence of formic acid, which can limit undesirable side reactions like HMF rehydration. researchgate.net

Advanced Catalytic Systems for Furanic Valorization with Formic Acid

The efficient conversion of furanic compounds using formic acid is highly dependent on the design of advanced catalytic systems. Progress in this area involves the development of both homogeneous and heterogeneous catalysts tailored to specific transformations, from selective hydrogenations and oxidations to complex cascade reactions.

Development of Homogeneous and Heterogeneous Catalysts

Homogeneous Catalysts Homogeneous catalysis for furanic valorization offers advantages in terms of high activity and selectivity under mild conditions. unibo.it Formic acid itself can act as a homogeneous catalyst, particularly in oxidation reactions. rsc.org Beyond formic acid, well-defined organometallic complexes have shown significant efficacy. For instance, iridium(III) complexes have been used for the production of furfuryl alcohol (FA) from furfural, using formic acid as the hydrogen source. mdpi.com Similarly, ruthenium-based pincer complexes have demonstrated high yields (99%) for the same transformation. mdpi.com In the realm of oxidation, the Co/Mn/Br system, a well-known catalyst in industrial oxidations, has been adapted for the conversion of HMF to 2,5-furandicarboxylic acid (FDCA), a key bioplastic monomer. unibo.it Ionic liquids (ILs), particularly those with acidic functional groups, have also been employed as homogeneous catalysts and reaction media for converting furans into products like succinic anhydride (B1165640) and maleic acid. frontiersin.orgnih.gov

Heterogeneous Catalysts Heterogeneous catalysts are often preferred for industrial applications due to their ease of separation, recovery, and recycling. rsc.org A wide array of solid catalysts has been developed for furan conversions involving formic acid. These are broadly categorized as:

Supported Metal Catalysts: These are the most extensively studied catalysts. Noble metals like Palladium (Pd), Platinum (Pt), and Ruthenium (Ru) supported on materials like activated carbon (C), alumina (B75360) (Al₂O₃), or titania (TiO₂) are highly effective for transfer hydrogenation reactions using formic acid. rsc.orgfrontiersin.org For example, a Pd/Al₂O₃ catalyst was used for the tunable reduction of furfural, researchgate.net while an Ir@CN catalyst (iridium nanoparticles on N-doped carbon) gave a 99% yield of furfuryl alcohol at 100°C with formic acid. frontiersin.org Non-noble metals such as Nickel (Ni) and Copper (Cu) are also widely investigated as more cost-effective alternatives. frontiersin.orgresearchgate.net Bimetallic catalysts, like Ni-Cu/Al₂O₃, have shown synergistic effects, achieving 100% furfural conversion and a 92 mol% yield of 2-methylfuran with formic acid as the hydrogen donor. researchgate.net

Solid Acid Catalysts: Zeolites, such as ZSM-5 and Beta zeolite, provide shape selectivity and strong acid sites for furan conversions. frontiersin.orgosti.gov Other solid acids include niobia, which has been used for the selective oxidation of furfural with hydrogen peroxide, where formic acid is a major byproduct. rsc.org Sulfonated carbon-based catalysts, derived from biomass sources like chitosan, can provide Brønsted acid sites for one-pot conversions of sugars to furan derivatives. biofueljournal.com

Polyoxometalates (POMs): These metal-oxo clusters possess tunable Brønsted and Lewis acidity and have been used as catalysts for various biomass valorization reactions, including the production of furan derivatives. nih.gov

The table below summarizes the performance of various catalytic systems in reactions involving formic acid and furan derivatives.

| Catalyst | Reactant | Primary Role of Formic Acid | Main Product(s) | Yield/Selectivity | Reference |

|---|---|---|---|---|---|

| Ir@CN | Furfural | Hydrogen Donor | Furfuryl alcohol (FFA) | 99% yield | frontiersin.org |

| Pd/Al₂O₃ | Furfural | Reductant | 2-Methyltetrahydrofuran (MTHF) | 59% selectivity | researchgate.net |

| 10%Ni-10%Cu/Al₂O₃ | Furfural | Hydrogen Donor | 2-Methylfuran (2-MF) | 92 mol% yield | researchgate.net |

| Formic Acid (as solvent) + H₂O₂ | Furfural | Solvent/Catalyst | Maleic Acid (MA) | 95% yield | rsc.org |

| Formic Acid (as catalyst) | 2-Methylfuran + Furfural | Acid Catalyst | 5,5’-(furan-2-ylmethylene)bis(2-methylfuran) | 88.9% yield | mdpi.com |

Role of Lewis and Brønsted Acid Sites in Catalyst Design

The acidity of a catalyst, specifically the nature and balance of its Lewis and Brønsted acid sites, is a critical parameter in the conversion of biomass-derived carbohydrates and their subsequent furan derivatives. acs.orgrsc.org

Brønsted acids are proton donors (e.g., -SO₃H, -COOH groups, or protons associated with heteropolyacids). nih.govmdpi.com In furan chemistry, they are essential for dehydration reactions. For example, in the conversion of sugars, Brønsted acids catalyze the dehydration of fructose to HMF or xylose to furfural. rsc.orgmdpi.com They also play a role in the subsequent rehydration of HMF to levulinic acid and formic acid, a reaction that is often undesirable when HMF is the target product. osti.govacs.org

Lewis acids are electron-pair acceptors (e.g., metal cations like Sn⁴⁺, Zr⁴⁺, or coordinatively unsaturated metal sites on oxides). mdpi.commdpi.com Their primary role in the initial stages of biomass conversion is to catalyze the isomerization of aldose sugars (like glucose) to ketose sugars (like fructose), which are more readily dehydrated to HMF. frontiersin.orgosti.gov In the conversion of furanics, Lewis acid sites can facilitate hydride transfer steps in hydrogenation reactions and activate carbonyl groups. mdpi.comsciopen.com

A synergistic effect between Lewis and Brønsted acid sites is often required for efficient one-pot conversions starting from sugars. rsc.orgmdpi.com The Lewis acid facilitates the initial isomerization, while the Brønsted acid drives the subsequent dehydration. rsc.org Designing catalysts with a tunable ratio of Lewis to Brønsted acidity is a key strategy for maximizing the yield of desired furanics while minimizing side reactions. acs.orgmdpi.com For instance, catalysts with both types of acidity, such as Nb₂O₅ or certain zeolites, have shown strong performance. mdpi.com Similarly, a chitosan-derived magnetic catalyst was synthesized to incorporate both Lewis (from iron) and Brønsted (from sulfonation) acid sites for the one-pot synthesis of tri(furyl)methane from xylose. biofueljournal.com The balance is crucial; for example, strong Brønsted acidity can promote the formation of byproducts like levulinic acid and humins from HMF. acs.org

Metal-Support Interactions and Active Site Engineering for Targeted Furanic Derivatives

Metal-Support Interactions (MSI): A strong metal-support interaction (SMSI) can anchor metal nanoparticles, preventing their sintering (growth into larger, less active particles) and enhancing catalyst stability. rsc.org The support can also electronically modify the metal. For example, in Cu/ZnO catalysts used for furfural hydrogenation, a strong interaction between copper and zinc oxide was found to be crucial for high activity. rsc.org Similarly, for Ru/TiO₂ catalysts in HMF hydrogenation, the interaction between Ru nanoparticles and the TiO₂ support was found to be a key factor, leading to highly selective diol formation. researchgate.net The choice of support is critical; acidic supports like γ-Al₂O₃ tend to favor the production of 2-methylfuran from furfural, while less acidic supports like SiO₂ can be more selective towards furfuryl alcohol. mdpi.com

Active Site Engineering: This involves the deliberate design of catalytic sites at an atomic or molecular level to steer a reaction towards a specific product. Key strategies include:

Bimetallic Catalysts: Combining two different metals can create synergistic effects not achievable with monometallic catalysts. In the conversion of furfural to 2-methylfuran using formic acid, Ni-Cu/Al₂O₃ catalysts demonstrated that Ni was highly active but moderately selective, while Cu was less active but highly selective for carbonyl group reduction. The bimetallic formulation combined these properties for a highly active and selective catalyst. researchgate.net

Controlling Nanoparticle Size: Catalytic activity can be highly dependent on the size of the metal nanoparticles. A volcano-shaped relationship was observed for HMF hydrogenation over Ru/TiO₂, where an optimal Ru particle size of 1.6 nm resulted in the highest diol yield. researchgate.net

Support Modification: The support itself can be engineered to create more effective active sites. Doping supports with other elements can tune acidity and MSI. For example, niobium doping of sulfonated TiO₂ was shown to alter the ratio of Lewis and Brønsted acid sites, significantly improving fructose conversion to HMF. acs.org Creating oxygen vacancies on supports like TiO₂ can serve as preferential nucleation sites for metal nanoparticles, leading to better dispersion and stronger anchoring, which enhances catalytic activity for HMF oxidation. researchgate.net

Promoters: The addition of promoters can enhance catalytic performance. For instance, residual chlorine from the catalyst precursor was found to affect the electronic properties of Ru nanoparticles, benefiting the selective formation of 2,5-bis(hydroxymethyl)furan (BHMF). researchgate.net

The table below provides examples of how active site and support engineering influence the outcome of furanic conversions.

| Catalyst System | Engineering Strategy | Effect on Catalysis | Reactant → Product | Reference |

|---|---|---|---|---|

| Cu-Co/γ-Al₂O₃ | Bimetallic catalyst | Strong interaction between Cu and Co influences performance; acid support favors MF production. | Furfural → 2-Methylfuran (MF) | mdpi.com |

| Ru/TiO₂ | Nanoparticle size control & MSI | Optimum Ru size (1.6 nm) and strong Ru-TiOₓ interaction maximize diol yield. | HMF → BHMF/BHMTHF | researchgate.net |

| Cu/ZnO | Strong Metal-Support Interaction (SMSI) | Synergy between suitable Cu particle size (8 nm) and SMSI enhances activity. | Furfural → Furfuryl Alcohol | rsc.org |

| Ru–NMC | Support Modification (N-doping) | High N-content leads to small Ru nanoparticles (1.9 nm) and superior metal-support interaction. | HMF → DMF | rsc.org |

| Sulfonated TiO₂-Nb | Support Modification (Nb-doping) | Doping shifts the ratio of Lewis to Brønsted acid sites, improving HMF synthesis. | Fructose → HMF | acs.org |

Sustainable Chemistry and Bio Refinery Integration

Formic Acid as a Renewable Product and Reagent in Biomass Upgrading

Formic acid is not only a valuable chemical commodity but also an important byproduct of biorefinery operations. fudan.edu.cnresearchgate.net Its unique properties, such as non-toxicity and biodegradability, make it an attractive, economically viable, and safe reagent for both energy storage and chemical synthesis. cjcatal.com The ability to produce formic acid from renewable biomass and subsequently use it as a hydrogen donor or a C1 building block exemplifies a circular approach within the bio-economy. csic.escsic.es

The conversion of lignocellulosic biomass—the most abundant and non-food-competitive renewable carbon source—into formic acid is achievable through several chemical pathways, including acid hydrolysis, wet oxidation, and catalytic oxidation. vupas.eursc.org

Acid Hydrolysis: This method uses mineral acids to break down biomass. However, it is generally considered an inefficient route for formic acid production due to low yields. For instance, using strong acids like HCl on fructose (B13574) resulted in a formic acid yield of only around 8.5%. vupas.eu The process often requires harsh conditions and can be corrosive to equipment. fortunejournals.com

Wet Oxidation: This pathway involves oxidizing biomass in water at elevated temperatures and pressures, often using an oxidant like hydrogen peroxide or oxygen. rsc.orgrsc.org While more effective than simple hydrolysis, high temperatures can lead to the decomposition of the desired organic acids into gaseous products like CO2. vupas.eu However, using a combination of a concentrated base and H2O2 allowed for the complete conversion of glucose at 250°C within one minute, achieving a high formic acid yield of 75.0%. vupas.eu

Catalytic Oxidation: This is regarded as one of the most promising and sustainable routes. rsc.org It employs specific catalysts and an oxidant (typically oxygen from the air) under milder conditions than wet oxidation. vupas.eu The "OxFA process," for example, uses a patented, noble-metal-free catalyst to convert a wide range of biogenic feedstocks—including wood, algae, and agricultural residues—into formic acid with high yields. csic.esoxfa.eu This process operates at relatively low temperatures (<140 °C) and pressures (<6 bar) using water as a green solvent. oxfa.eu Research has shown that Keggin-type heteropolyacid catalysts are particularly effective. A vanadium-substituted phosphomolybdic acid catalyst (H4PVMo11O40) achieved an exceptionally high formic acid yield of 67.8% from cellulose (B213188). researchgate.net

The table below summarizes findings from various studies on the direct production of formic acid from biomass.

| Feedstock | Conversion Method | Catalyst/Reagent | Temperature (°C) | Pressure (bar) | Formic Acid Yield (%) | Reference |

| Glucose | Catalytic Oxidation | H5PV2Mo10O40 | 90 | 30 (O2) | ~50.0 | vupas.eu |

| Cellulose | Catalytic Oxidation | H4PVMo11O40 | Optimized | Optimized | 67.8 | researchgate.net |

| Glucose | Catalytic Oxidation | FeCl3–H2SO4 | 170 | 30 (O2) | 53.0 | csic.es |

| Palm Oil Empty Fruit Bunches | Acid Hydrolysis | 1M H2SO4 | 170 | Pressurized | 46.6 | bpdp.or.id |

| Cellulose | Microwave-Assisted | Iron Nanoparticles | 180 | N/A | 15.8 (Selectivity) | fortunejournals.com |

| Glucose | Catalytic Oxidation | MgO | 50 | Ambient | 78.6 | bohrium.com |

| Various Biomass | OxFA Process | Patented Catalyst | <140 | <6 (Air) | High Yields | oxfa.eu |

This table is generated based on data from the referenced research articles.

A notable example is the integrated process for converting corn cobs into ethanol (B145695) and furfural (B47365). researchgate.netrepec.org In this two-step strategy, corn cobs are first treated with concentrated formic acid, which effectively separates the cellulose for subsequent ethanol fermentation. The spent liquor, containing hemicellulose sugars and residual formic acid, is then heated to produce furfural, with the formic acid acting as a self-catalyst. repec.org

Other integrated models demonstrate significant economic potential. A techno-economic assessment of a biorefinery converting poplar wood into jet fuel, xylitol, and formic acid showed superior economic performance, with the co-product revenue making the biofuel price-competitive. mdpi.comresearchgate.net Similarly, processes have been designed to co-produce levulinic acid and formic acid from glucose, where the formic acid is recovered as a valuable coproduct, minimizing waste. researchgate.netacs.org

The shift from fossil-based to bio-based production of formic acid carries significant environmental and economic implications.

Environmental Implications: Bio-based routes have the potential to significantly reduce greenhouse gas (GHG) emissions compared to conventional methods. rsc.org Life Cycle Assessment (LCA) studies show that co-producing formic acid with other bio-based products can lead to positive environmental outcomes across various impact categories. rsc.org The utilization of waste biomass as a feedstock further enhances the environmental credentials by contributing to a circular economy. rsc.org One analysis comparing a CO2-based and a biomass-based formic acid production system concluded that the biomass route exhibited higher energy efficiency. researchgate.net

Economic Implications: The economic feasibility of bio-based formic acid is a more complex picture. Profitability is often challenged by high operational costs, particularly related to catalysts and product separation. repec.org An analysis of formic acid production from biogas indicated that, despite being environmentally favorable, the process was not profitable without subsidies or significantly higher market prices for formic acid, largely due to catalyst costs. repec.org

However, the integration within a biorefinery model that produces multiple high-value chemicals can dramatically improve the economic outlook. mdpi.com The sale of co-products can offset production costs, making the entire operation profitable. researchgate.net For instance, a process designed for minimal waste in the production of levulinic and formic acids was found to be economically feasible, with a minimum selling price lower than the market price of levulinic acid, partly by utilizing humin byproducts as an internal heat source. researchgate.net

Green Chemistry Principles in Formic Acid-Furanic Reaction Design

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netcjcatal.com The use of formic acid, particularly in reactions involving furanic compounds like furfural and 5-hydroxymethylfurfural (B1680220) (HMF), provides a clear illustration of these principles in action.

A core tenet of green chemistry is the replacement of hazardous reagents and solvents with safer alternatives. Formic acid itself is a non-toxic, biodegradable, and renewable reagent. cjcatal.com Its use as a hydrogen donor or reaction medium avoids the need for high-pressure molecular hydrogen or toxic solvents. csic.esorganic-chemistry.org

In the context of furanic chemistry, formic acid serves as an excellent solvent and mediator for oxidation reactions. For example, the highly efficient oxidation of furfural to maleic acid can be achieved using hydrogen peroxide (a relatively clean oxidant) in a formic acid solvent system. rsc.org This metal-catalyst-free system avoids the use of heavy metals and simplifies product separation, as the side products are primarily water. a-star.edu.sgnih.gov Similarly, designing processes that recover and reuse catalysts and co-products, such as in the integrated production of levulinic and formic acids, directly addresses waste minimization. researchgate.net

Maximizing reaction efficiency under mild conditions (ambient temperature and pressure) is another key goal of green chemistry, as it reduces energy consumption and improves safety. Formic acid plays a crucial role in enabling such efficient transformations.

The oxidation of furan (B31954) derivatives to maleic acid exemplifies this principle. Using formic acid as the solvent allows the reaction with H2O2 to proceed under mild conditions, achieving a 95% yield of maleic acid from furfural and an 89% yield from HMF. rsc.org This system is remarkably simple and efficient compared to many traditional catalytic processes that require harsh conditions. acs.orgrsc.org

The table below highlights research findings where formic acid facilitates efficient reactions of furanic compounds under mild conditions.

| Furanic Substrate | Product | Reagents/Catalyst | Conditions | Yield (%) | Key Finding | Reference |

| Furfural | Maleic Acid | H2O2 / Formic Acid (solvent) | Mild | 95 | Highly efficient, simple, metal-free system. | rsc.org |

| 5-Hydroxymethylfurfural (HMF) | Maleic Acid | H2O2 / Formic Acid (solvent) | Mild | 89 | Effective conversion of HMF to a valuable dicarboxylic acid. | rsc.org |

| Furan | Maleic Acid | H2O2 / Formic Acid (solvent) | Mild | 99 | Nearly quantitative yield from the parent furan ring. | rsc.org |

| 5-Hydroxymethylfurfural (HMF) | 2,5-Dimethylfuran (B142691) (DMF) | Formic Acid (H-donor) / Pd/C | 110-190 °C | >95 | Formic acid serves as an effective in-situ hydrogen source. | rsc.org |

| Furfural | 2[5H]‐Furanone | H2O2 / Formic Acid | N/A | N/A | Formic acid used as a reagent to create a key intermediate for surfactants. | nih.gov |

This table is generated based on data from the referenced research articles.

These examples demonstrate that the strategic use of formic acid in reaction design not only aligns with the principles of sustainable chemistry but also opens new, highly efficient pathways for the valorization of biomass-derived furanics. cjcatal.com

Circular Economy Approaches for Formic Acid and Furanic Compounds

In the acid-catalyzed conversion of carbohydrates to platform chemicals like 5-hydroxymethylfurfural (HMF) and levulinic acid, a significant portion of the feedstock is often lost to the formation of a complex, furan-rich polymeric byproduct known as humins. mdpi.comrsc.orgrsc.org Traditionally considered waste, the valorization of humins is a critical step towards the economic viability and sustainability of biorefineries. acs.orgresearchgate.netkuleuven.be

Research has demonstrated that humins can be catalytically converted into valuable chemicals. One approach involves the oxidative conversion of humins into low-molecular-weight carboxylic acids, such as formic acid and acetic acid, using polyoxometalate catalysts. mdpi.comnih.gov This process effectively breaks down the complex humin structure into simpler, usable molecules. mdpi.comacs.org Another strategy is the catalytic hydrotreatment of humins, which can yield a "humin oil" containing a mixture of alcohols, organic acids, ethers, and alkyl-phenolics. mdpi.com Interestingly, furanic compounds are often not present in the final product, suggesting they are converted into other valuable intermediates under reaction conditions. mdpi.com The liquefaction of humins using a mixture of formic acid and isopropanol (B130326) with supported ruthenium catalysts has also been shown to produce alkyl phenolics and higher oligomers. mdpi.com

| Humin Valorization Strategy | Key Products | Catalyst/Reagent Examples | Reference |

| Catalytic Oxidation | Formic acid, Acetic acid, Maleic acid | Polyoxometalates (e.g., H8PV5Mo7O40, H4[PVMo11O40]) | mdpi.comnih.govacs.org |

| Catalytic Hydrotreatment | Humin oil (alcohols, organic acids, ethers, alkyl-phenolics) | Pd@zeolite (Beta, Y, USY) | mdpi.com |

| Catalytic Liquefaction | Alkyl phenolics, Higher oligomers | Formic acid/isopropanol with Ru catalysts | mdpi.com |

| Catalytic Pyrolysis | BTXNE (Benzene, Toluene, Xylene, Naphthalene, Ethylbenzene) | HZSM-5 | rug.nl |

The chemical transformation of carbon dioxide (CO2), a major greenhouse gas, into valuable chemicals is a cornerstone of a circular carbon economy. indiascienceandtechnology.gov.in Formic acid has been identified as a key target molecule in CO2 utilization strategies, serving as both a renewable feedstock and a hydrogen storage medium. indiascienceandtechnology.gov.incapes.gov.brajgreenchem.com Various methods are being explored for the efficient conversion of CO2 to formic acid, including electrochemical, photocatalytic, and chemo-catalytic hydrogenation.

Electrochemical reduction of CO2 (CO2RR) is a particularly promising route, as it can be powered by renewable electricity, directly converting electrical energy into chemical energy. energy.govresearchgate.netresearchgate.net Research has focused on developing highly selective and stable electrocatalysts, with materials based on tin, bismuth, and rhodium showing significant promise. capes.gov.brelectrochemsci.orgcambridge.org Novel reactor designs, such as membrane electrode assemblies (MEAs) and three-compartment electrochemical cells, are being developed to improve efficiency and enable the production of pure, concentrated formic acid solutions. capes.gov.brenergy.gov

Photocatalytic reduction of CO2 to formic acid offers a direct pathway to utilize solar energy. acs.orgacs.orgmdpi.com This process typically involves a semiconductor photocatalyst, often in conjunction with a photosensitizer, to capture light energy and drive the reduction of CO2. pnas.orgnih.gov Systems using ruthenium-based supramolecular photocatalysts have demonstrated high efficiency and selectivity for formic acid production. pnas.orgrsc.org

| CO2 to Formic Acid Conversion Method | Energy Source | Catalyst Examples | Key Advantages | Reference |

| Electrochemical Reduction | Renewable Electricity | Sn, Bi, Rh-based materials, NiCo@rGO | High energy efficiency, potential for high purity product | energy.govresearchgate.netelectrochemsci.orgcambridge.org |

| Photocatalytic Reduction | Solar Energy | Ru(II) multinuclear complexes, ZnO-ZnS heterojunctions, TiO2 with sensitizers | Direct use of solar energy | acs.orgpnas.orgnih.gov |

| Chemo-catalytic Hydrogenation | Hydrogen | Transition metal complexes | Can be integrated with other chemical processes | indiascienceandtechnology.gov.in |

Emerging Research Directions in Formic Acid and Furanic Chemical Synthesis

Electrocatalysis is emerging as a powerful and sustainable tool for the valorization of furan derivatives, offering an alternative to conventional thermochemical methods that often require harsh conditions. mdpi.com The electrocatalytic oxidation of 5-hydroxymethylfurfural (HMF) to 2,5-furandicarboxylic acid (FDCA) is a prime example. mdpi.comfrontiersin.orgnih.gov FDCA is a bio-based monomer with the potential to replace petroleum-derived terephthalic acid in the production of polymers like polyethylene (B3416737) terephthalate (B1205515) (PET). mdpi.com Researchers are developing advanced electrocatalysts, such as multivalent ruthenium and manganese-doped nickel sulfide, that can achieve high yields and selectivity for FDCA at industrially relevant current densities. mdpi.comresearchgate.net

On the other side of the redox spectrum, the electrocatalytic reduction of furfural is being explored to produce a range of valuable chemicals and biofuels. mdpi.comiaea.org Depending on the catalyst and reaction conditions, furfural can be selectively converted to furfuryl alcohol, 2-methylfuran (B129897), or hydrofuroin, a precursor for jet fuel. mdpi.comacs.org Copper-based catalysts have shown particular promise in these transformations, and understanding the distinct reaction mechanisms, such as electrocatalytic hydrogenation versus direct electroreduction, is key to controlling product selectivity. iaea.orgrsc.orgresearchgate.net

| Electrocatalytic Valorization | Furan Derivative | Key Product(s) | Catalyst Examples | Reference |

| Oxidation | 5-Hydroxymethylfurfural (HMF) | 2,5-Furandicarboxylic acid (FDCA) | Ru-based catalysts, Mn-doped NiS, Ni(OH)2/NiOOH | mdpi.comresearchgate.netengrxiv.org |

| Reduction | Furfural | Furfuryl alcohol, 2-Methylfuran, Hydrofuroin | Cu-based catalysts, Metal-doped carbon | mdpi.comacs.org |

The integration of chemical and enzymatic catalysis offers a powerful strategy to overcome the limitations of each approach individually. In the context of formic acid and furanic compounds, chemo-enzymatic systems are being developed to achieve highly selective transformations under mild conditions.

One promising area is the use of formic acid as a sustainable source of reducing equivalents (a cofactor substitute) for enzymatic reductions. For example, formate (B1220265) dehydrogenase enzymes can oxidize formate to CO2, regenerating the nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) cofactor required by other enzymes, such as alcohol dehydrogenases. This allows for the enzymatic reduction of furanic aldehydes like furfural to their corresponding alcohols using formic acid as the ultimate reductant. This approach avoids the need for stoichiometric addition of expensive cofactors and can be more sustainable than using molecular hydrogen.

Conversely, enzymes can be used to selectively modify furanic compounds produced through chemical catalysis. For instance, a crude mixture of furan derivatives from a biorefinery process could be treated with specific enzymes, such as lipases or oxidoreductases, to perform targeted transformations on one component of the mixture, leading to the synthesis of high-value, complex molecules that would be difficult to produce through purely chemical means. This synergy allows for the efficient conversion of biomass-derived feedstocks into a diverse range of fine chemicals and pharmaceutical intermediates.

Q & A

Q. Table 1: Comparison of Analytical Methods

| Method | Sensitivity (ppm) | Sample Type | Key Limitations |

|---|---|---|---|

| HPLC-UV | 0.1–10 | Liquid, non-volatile | Interference from acids |

| GC-MS | 0.01–1 | Volatile organics | Requires derivatization |

| Titration | 100–1000 | Aqueous solutions | Non-specific |

Advanced: How does formic acid act as a hydrogen donor in the catalytic conversion of furfural to 2-methylfuran?

Answer:

Formic acid (HCOOH) decomposes under heat (200°C) to release H₂ and CO₂, providing in situ hydrogen for hydrogenolysis. In furfural (FU) conversion, HCOOH enhances selectivity toward 2-methylfuran (2-MF) by donating hydrogen to reduce the carbonyl group in FU to a hydroxyl group (furfuryl alcohol, FOL), followed by dehydroxylation. Optimal conditions (e.g., Mcat.:MFAL:Macid = 0.1:1:2 ) achieve 75.1% FOL yield without HCOOH, but increasing HCOOH shifts selectivity to 2-MF (up to 65% yield at 200°C for 4 h) .

Mechanistic Pathway:

Dehydration : FU → FOL (via hydrogenation).

Hydrogenolysis : FOL → 2-MF (requires HCOOH-derived H₂).

Basic: What experimental parameters are critical when studying furan stability in acidic environments?

Answer:

Key parameters include:

- pH : Furan polymerization accelerates below pH 3 due to protonation of the oxygen atom.

- Solvent polarity : Polar aprotic solvents (e.g., DMSO) suppress side reactions compared to water .

- Temperature : >150°C promotes ring-opening reactions.

- Catalyst type : Lewis acids (e.g., ZnCl₂) enhance electrophilic substitution in furan derivatives.

Advanced: How can contradictory data on formic acid’s role in furan hydrogenation be resolved?

Answer:

Contradictions often arise from differences in reaction media and hydrogen donor capacity . For example:

- In isopropanol, HCOOH-free systems yield high FOL due to weak hydrogen donation.

- With HCOOH, stronger hydrogenolysis drives 2-MF formation.

Methodological steps to address contradictions :

Basic: How should researchers design experiments to optimize formic acid-to-furan ratios?

Answer:

Adopt a factorial design varying:

- Molar ratios (e.g., 0.5:1 to 2:1 HCOOH:furan).

- Reaction time (2–8 h) and temperature (150–250°C).

- Catalyst loading (0.05–0.2 g/g substrate).

Use ANOVA to identify significant factors and response surface methodology (RSM) for optimization .

Advanced: What strategies mitigate furan polymerization during acid-catalyzed reactions?

Answer:

- Co-solvents : Methanol or ethanol stabilize intermediates by hydrogen bonding.

- Low concentration : Dilute furan solutions (<1 M) reduce intermolecular interactions.

- Additives : Ascorbic acid scavenges free radicals that initiate polymerization.

- Temperature control : Rapid quenching (<5°C) post-reaction halts degradation .

Basic: How can researchers validate the purity of synthesized formic acid derivatives?

Answer:

- Spectroscopy : ¹H NMR (δ 8.0–8.3 ppm for formate protons) and FT-IR (C=O stretch at 1700 cm⁻¹).

- Chromatography : HPLC retention time matching certified standards.

- Elemental analysis : Confirm C/H/O ratios within ±0.3% of theoretical values .

Advanced: What computational methods support mechanistic studies of formic acid-furan interactions?

Answer:

- Density Functional Theory (DFT) : Models transition states for hydrogen transfer.

- Molecular Dynamics (MD) : Simulates solvent effects on reaction pathways.

- Software : Gaussian, ORCA, or VASP for energy profile calculations. Validate with experimental kinetic data (e.g., Arrhenius plots) .

Basic: How should data from conflicting studies on furan-formic acid systems be synthesized in a review?

Answer:

- Categorize by variables : Catalyst type, solvent, temperature.

- Meta-analysis : Calculate weighted averages of yields/selectivity.

- Identify knowledge gaps : Note understudied conditions (e.g., subcritical water) .

Advanced: What advanced characterization techniques elucidate degradation products in formic acid-furan systems?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products